4-(butan-2-yl)benzonitrile
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Overview
Description
4-(butan-2-yl)benzonitrile, also known as 4-(sec-butyl)benzonitrile, is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a butan-2-yl group is attached to the fourth position of the benzene ring.
Scientific Research Applications
4-(butan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action for the synthesis of 4-(sec-Butyl)benzonitrile involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This process involves protonation, nucleophilic attack by water, proton transfer, resonance, deprotonation, and further hydrolysis of the amide .
Safety and Hazards
4-(sec-Butyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high yield . For 4-(butan-2-yl)benzonitrile, a similar approach can be employed, where the corresponding substituted benzaldehyde is used as the starting material.
Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is useful for preparing various benzonitrile derivatives, including this compound .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . For this compound, the starting material would be a toluene derivative with a butan-2-yl group.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: 4-(butan-2-yl)benzoic acid
Reduction: 4-(butan-2-yl)benzylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, without the butan-2-yl group.
4-(methyl)benzonitrile: A simpler derivative with a methyl group instead of butan-2-yl.
4-(tert-butyl)benzonitrile: Another derivative with a tert-butyl group.
Uniqueness
4-(butan-2-yl)benzonitrile is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and physical properties. This group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
4-butan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSGKOBFASORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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